Nortetrazepam, a derivative of benzodiazepine, has been the subject of various studies due to its potential therapeutic applications. While the provided data does not directly mention Nortetrazepam, it does include information on Tetrazepam, which is chemically related to Nortetrazepam as part of the benzodiazepine family. These studies offer insights into the spasmolytic effects of Tetrazepam and its mechanism of action, which may provide a parallel understanding of Nortetrazepam's pharmacological profile.
The applications of Tetrazepam, and by extension potentially Nortetrazepam, are primarily in the field of neurology, particularly in the management of spasticity. The studies indicate that Tetrazepam is effective in reducing muscle tone and has a slight effect on tendon hyperreflexia without influencing muscle strength, which is beneficial for patients with conditions such as post-stroke spastic hemiparesis3. The spasmolytic effects of Tetrazepam on rat duodenum and guinea pig ileum also suggest potential applications in gastrointestinal disorders where muscle relaxation may be required1. Although the data provided does not include case studies specific to Nortetrazepam, the therapeutic implications of Tetrazepam's action on spasticity and muscle relaxation can be considered relevant to the clinical use of Nortetrazepam.
The synthesis of nortetrazepam typically involves several key steps:
In an industrial setting, the synthesis follows similar routes but scales up the reaction conditions to ensure consistent yield and quality. High-purity reagents are essential, and advanced equipment is employed to maintain reaction parameters such as temperature and pressure within optimal ranges.
Nortetrazepam features a complex molecular structure characteristic of benzodiazepines. The structure includes:
The three-dimensional conformation of nortetrazepam allows it to effectively bind to gamma-aminobutyric acid (GABA) receptors in the brain, which is crucial for its mechanism of action.
Nortetrazepam can participate in various chemical reactions, including:
These reactions lead to a range of derivatives that may possess different pharmacological properties.
Nortetrazepam exerts its effects primarily through modulation of GABA receptors in the central nervous system:
Pharmacokinetics indicate that nortetrazepam is metabolized in the liver, similar to other benzodiazepines.
The physical and chemical properties of nortetrazepam include:
These properties are crucial for its handling in laboratory and pharmaceutical settings.
Nortetrazepam has several applications across different fields:
Nortetrazepam (systematic name: 7-chloro-5-(cyclohexen-1-yl)-1,3-dihydro-2H-1,4-benzodiazepin-2-one) is a benzodiazepine derivative with the empirical formula C₁₅H₁₅ClN₂O and a molecular weight of 274.75 g/mol. Its IUPAC nomenclature reflects its core structure: a 1,4-benzodiazepine ring fused with a benzene ring, substituted at position 7 with chlorine, and at position 5 with a cyclohexenyl group [1] [5]. The absence of an N-methyl group at position 1 distinguishes it structurally from its parent compound, tetrazepam.
Nortetrazepam’s planar benzodiazepine nucleus and non-planar cyclohexenyl moiety have been characterized using X-ray crystallography, revealing bond angles and dihedral angles critical for receptor binding. Spectroscopic analyses provide further structural validation:
Table 1: Spectroscopic Signatures of Nortetrazepam
Technique | Conditions/Solvent | Key Signals | Interpretation |
---|---|---|---|
UV-Vis | Methanol | λ_max = 245 nm, 310 nm | Benzene/diazepine transitions |
Polarography | pH 7.4 phosphate buffer | E_p = -0.85 V | Azomethine group reduction |
MS (ESI+) | Methanol | m/z 275 [M+H]⁺, 259, 231, 140 | Fragmentation pattern |
Nortetrazepam is the primary active metabolite of tetrazepam, formed via N-dealkylation. Structural differences include:
The cyclohexenyl group at position 5 in nortetrazepam contributes to its muscle-relaxant properties, analogous to tetrazepam. However, removal of the N-methyl group reduces lipophilicity (logP = 2.8 vs. tetrazepam’s 3.5), altering pharmacokinetics [1] [7].
CAS No.: 3724-64-9
CAS No.: 8017-89-8
CAS No.:
CAS No.: 33227-10-0
CAS No.: 1242240-30-7